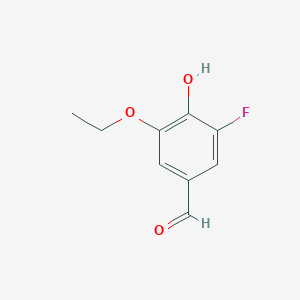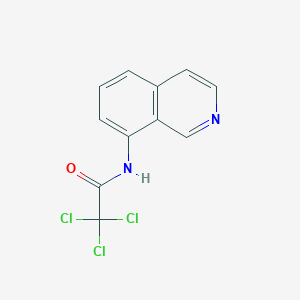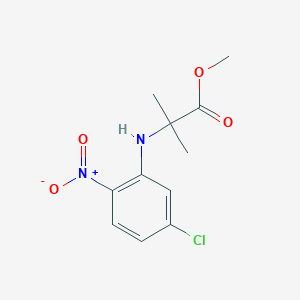
(1-Cyclopropylvinyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylvinyl)dimethylamine is an organic compound characterized by a cyclopropyl group attached to a vinyl group, which is further bonded to a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylvinyl)dimethylamine typically involves the reaction of cyclopropyl derivatives with vinyl and dimethylamine groups. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Catalysts and advanced reaction setups are employed to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropylvinyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(1-Cyclopropylvinyl)dimethylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (1-Cyclopropylvinyl)dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and specificity to target molecules. The vinyl and dimethylamine groups contribute to the compound’s reactivity and ability to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the vinyl group, making it less versatile in certain reactions.
Vinylamine: Contains the vinyl group but lacks the cyclopropyl group, resulting in different reactivity and applications.
Dimethylamine: A simpler amine without the cyclopropyl and vinyl groups, used in a wide range of industrial applications.
Uniqueness
(1-Cyclopropylvinyl)dimethylamine is unique due to the combination of the cyclopropyl, vinyl, and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-cyclopropyl-N,N-dimethylethenamine |
InChI |
InChI=1S/C7H13N/c1-6(8(2)3)7-4-5-7/h7H,1,4-5H2,2-3H3 |
Clave InChI |
CHMADQYXPVJRMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8396925.png)



![3-(Cyanomethyl)-2-phenylpyrrolo[2,3-b]pyridine](/img/structure/B8396979.png)







